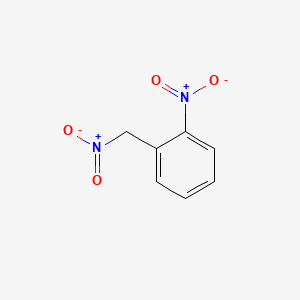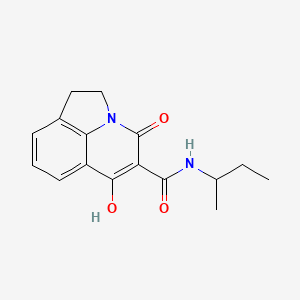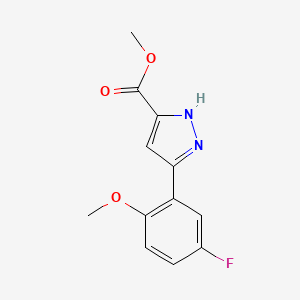
Methyl 3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate, also known as AldrichCPR, is a chemical compound with the empirical formula C12H11FN2O3 and a molecular weight of 250.23 g/mol . This compound is part of a class of pyrazole derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 5-fluoro-2-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then esterified to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives, depending on the type of reaction and reagents used.
Applications De Recherche Scientifique
Methyl 3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways related to inflammation, microbial growth, or other biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl 3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate include:
- 5-Fluoro-2-methoxyphenol
- 5-Fluoro-2-methoxyphenylmethanol
- 4-(5-Fluoro-2-methoxyphenyl)-2-methylthiazole
Uniqueness
What sets this compound apart is its unique combination of a pyrazole ring with a fluorinated methoxyphenyl group, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H11FN2O3 |
|---|---|
Poids moléculaire |
250.23 g/mol |
Nom IUPAC |
methyl 3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H11FN2O3/c1-17-11-4-3-7(13)5-8(11)9-6-10(15-14-9)12(16)18-2/h3-6H,1-2H3,(H,14,15) |
Clé InChI |
UJNGXCMILYQBOZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)F)C2=NNC(=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



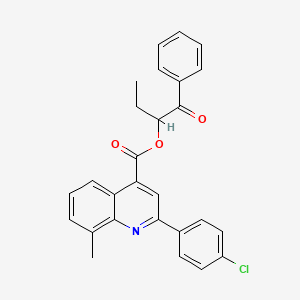
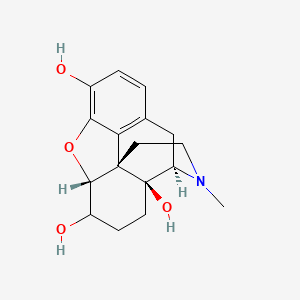
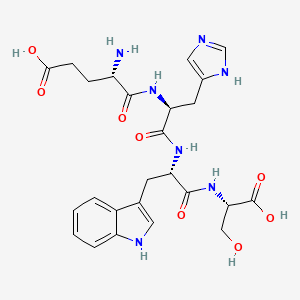
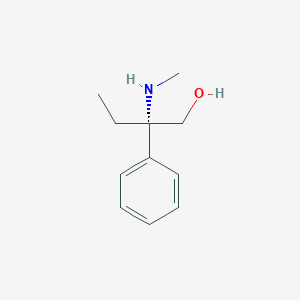



![4-{[3-(Benzothiazol-2-ylsulfanyl)-propionyl]-hydrazonomethyl}-benzoic acid methyl ester](/img/structure/B12046781.png)

![sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate](/img/structure/B12046795.png)
